![molecular formula C15H16O6 B12571087 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 226956-10-1](/img/structure/B12571087.png)
5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound that features a dioxane ring substituted with a methoxyphenyl group and an acetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of 4-methoxyphenylacetic acid with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the acetyl group on the dioxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature to ensure complete conversion of the starting materials to the desired product. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be carried out using ammonia (NH3) or amines.
Major Products Formed
Oxidation: Formation of 5-[(4-Hydroxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione.
Reduction: Formation of 5-[(4-Methoxyphenyl)ethanol]-2,2-dimethyl-1,3-dioxane-4,6-dione.
Substitution: Formation of 5-[(4-Halophenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione or 5-[(4-Aminophenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione.
Aplicaciones Científicas De Investigación
5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The acetyl group can also participate in covalent bonding with target molecules, leading to changes in their activity or stability.
Comparación Con Compuestos Similares
Similar Compounds
5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione: shares structural similarities with other compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Propiedades
Número CAS |
226956-10-1 |
|---|---|
Fórmula molecular |
C15H16O6 |
Peso molecular |
292.28 g/mol |
Nombre IUPAC |
5-[2-(4-methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C15H16O6/c1-15(2)20-13(17)12(14(18)21-15)11(16)8-9-4-6-10(19-3)7-5-9/h4-7,12H,8H2,1-3H3 |
Clave InChI |
ULJCZIYZRAZXMF-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C(C(=O)O1)C(=O)CC2=CC=C(C=C2)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


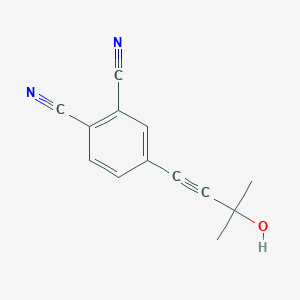
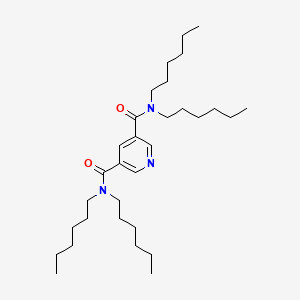
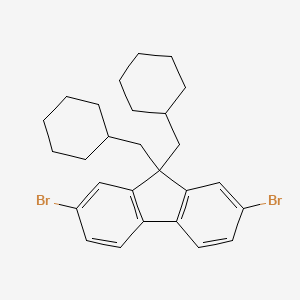
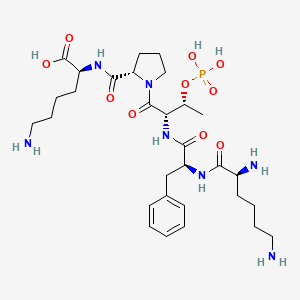
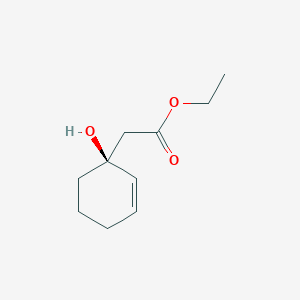
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12571036.png)
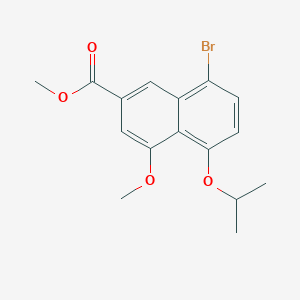
![N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B12571042.png)
![Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B12571055.png)
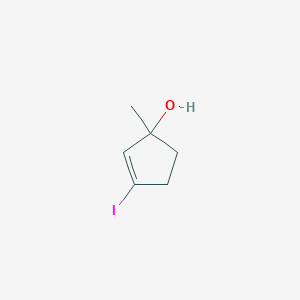
![Benzene, 1,3-bis[(6-bromohexyl)oxy]-](/img/structure/B12571066.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![[2-(But-2-en-2-yl)phenyl]methanol](/img/structure/B12571079.png)
![2-(Methyl{4-[(E)-(1,3-thiazol-2-yl)diazenyl]phenyl}amino)ethan-1-ol](/img/structure/B12571093.png)
